Antimalarial Potency Head-to-Head: Isofebrifugine is 5-Fold Less Potent than Febrifugine against P. falciparum FCR-3
In a direct head-to-head in vitro comparison against the chloroquine-sensitive P. falciparum FCR-3 strain, isofebrifugine (compound 2) exhibited an EC50 of 3.4 × 10⁻⁹ M, which is approximately 4.9-fold higher (i.e., less potent) than febribrifugine (compound 1, EC50 = 7.0 × 10⁻¹⁰ M) [1]. The clinical comparator chloroquine displayed an EC50 of 1.8 × 10⁻⁸ M and artemisinin an EC50 of 7.8 × 10⁻⁹ M in the same assay [1]. This quantitative gap means that substitution of isofebrifugine for febribrifugine would result in a nearly 5-fold loss of target engagement at equivalent concentrations, directly impacting interpretation of dose-response relationships [1].
| Evidence Dimension | In vitro antimalarial potency (EC50) against chloroquine-sensitive P. falciparum FCR-3 |
|---|---|
| Target Compound Data | EC50 = 3.4 × 10⁻⁹ M |
| Comparator Or Baseline | Febrifugine EC50 = 7.0 × 10⁻¹⁰ M; Chloroquine EC50 = 1.8 × 10⁻⁸ M; Artemisinin EC50 = 7.8 × 10⁻⁹ M |
| Quantified Difference | Isofebrifugine is 4.9-fold less potent than febribrifugine; 5.3-fold more potent than chloroquine; 2.3-fold more potent than artemisinin |
| Conditions | P. falciparum FCR-3 (chloroquine-sensitive) strain; in vitro culture; 72-hour assay; EC50 determined by parasite density inhibition |
Why This Matters
For researchers requiring maximum in vitro potency against drug-sensitive P. falciparum, febribrifugine is the superior choice; isofebrifugine is appropriate only when stereochemistry-specific effects are under investigation, directly guiding compound selection and procurement quantity calculations.
- [1] Takaya, Y., Tasaka, H., Chiba, T., Uwai, K., Tanitsu, M., Kim, H.-S., Wataya, Y., Miura, M., Takeshita, M., & Oshima, Y. (1999). New Type of Febrifugine Analogues, Bearing a Quinolizidine Moiety, Show Potent Antimalarial Activity against Plasmodium Malaria Parasite. Journal of Medicinal Chemistry, 42(16), 3163–3166. https://doi.org/10.1021/jm990131e View Source
